molecular formula C14H30OSi B14410117 2-(Trimethylsilyl)undec-1-EN-3-OL CAS No. 86997-34-4

2-(Trimethylsilyl)undec-1-EN-3-OL

Cat. No.: B14410117
CAS No.: 86997-34-4
M. Wt: 242.47 g/mol
InChI Key: SJAGVDJNAWWYED-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)undec-1-EN-3-OL is an organic compound characterized by the presence of a trimethylsilyl group attached to an undec-1-en-3-ol backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an unsaturated alcohol moiety. The trimethylsilyl group imparts specific chemical properties, such as increased volatility and chemical inertness, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)undec-1-EN-3-OL typically involves the reaction of an appropriate undec-1-en-3-ol precursor with a trimethylsilylating agent. One common method is the reaction of undec-1-en-3-ol with trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired silyl ether.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)undec-1-EN-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the unsaturated alcohol to saturated alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Dess-Martin periodinane and PCC (Pyridinium chlorochromate).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of hydroxyl groups or other substituted derivatives.

Scientific Research Applications

2-(Trimethylsilyl)undec-1-EN-3-OL finds applications in various scientific research fields:

    Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the formation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)undec-1-EN-3-OL involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group shields the hydroxyl group from unwanted reactions, allowing selective transformations to occur at other sites in the molecule. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively cleaved under mild conditions to regenerate the free hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride (TMSCl): Used for silylation of alcohols and phenols.

    Trimethylsilyl trifluoromethanesulfonate (TMSOTf): A stronger silylating agent compared to TMSCl.

    Trimethylsilyl cyanide (TMSCN): Used in the synthesis of nitriles and other cyanide derivatives.

Uniqueness

2-(Trimethylsilyl)undec-1-EN-3-OL is unique due to its specific combination of an unsaturated alcohol and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

86997-34-4

Molecular Formula

C14H30OSi

Molecular Weight

242.47 g/mol

IUPAC Name

2-trimethylsilylundec-1-en-3-ol

InChI

InChI=1S/C14H30OSi/c1-6-7-8-9-10-11-12-14(15)13(2)16(3,4)5/h14-15H,2,6-12H2,1,3-5H3

InChI Key

SJAGVDJNAWWYED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=C)[Si](C)(C)C)O

Origin of Product

United States

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